![molecular formula C12H17NO2 B1468893 1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol CAS No. 1339054-92-0](/img/structure/B1468893.png)

1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol

Übersicht

Beschreibung

Synthesis Analysis

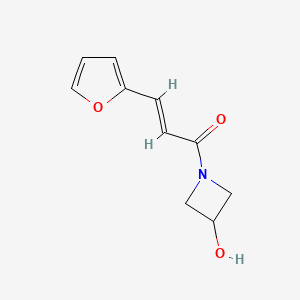

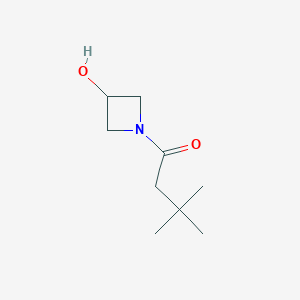

The synthesis of azetidines, including 1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol, is an important area of research due to their ubiquity in natural products and importance in medicinal chemistry . One method involves the Staudinger reaction, a [2+2] ketene-imine cycloaddition . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(Azetidin- or Oxetan-3-Ylidene)acetates .Molecular Structure Analysis

The molecular structure of 1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol is defined by its molecular formula, C12H17NO2. Further details about its structure would require more specific information or advanced analytical techniques.Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Amino Acid Derivatives

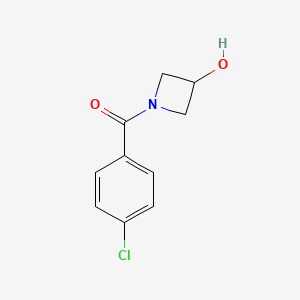

The compound serves as a precursor in the synthesis of new heterocyclic amino acid derivatives. These derivatives are obtained through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . This process is crucial for the development of novel compounds with potential biological activities.

Development of β-Lactam Antibiotics

“1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol” can be used in the synthesis of N-(4-ethoxyphenyl) azetidin-2-ones, which are key intermediates in the production of β-lactam antibiotics . These antibiotics play a significant role in the treatment of bacterial infections.

Formation of Spirocyclic Oxetanes

This compound is a versatile building block in the formation of functionalized spirocyclic oxetanes . Spirocyclic oxetanes are important in medicinal chemistry due to their potential pharmacological properties.

Suzuki–Miyaura Cross-Coupling Reactions

The azetidine ring in the compound can undergo Suzuki–Miyaura cross-coupling reactions to create a variety of functionalized molecules . This reaction is widely used in the pharmaceutical industry to create complex molecules.

Oxidative N-Deprotection

The ethoxyphenyl group in the compound can be oxidatively removed by ceric ammonium nitrate, which is a critical step in the synthesis of various biologically active molecules . This method provides a direct route to N-unsubstituted β-lactams.

Zukünftige Richtungen

Wirkmechanismus

, also known as 2-azetidinones or β-lactams, are a class of compounds that have been extensively studied for their diverse pharmacological activities. They are key structural elements of several classes of β-lactam antibiotics, including penams, cephems, penems, monobactams, carbapenems, and trinems .

The mode of action of β-lactam antibiotics generally involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins, which are enzymes involved in the final stages of constructing the bacterial cell wall .

The biochemical pathway affected by this action is the synthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting this pathway, β-lactam antibiotics can effectively kill bacteria by causing them to burst due to osmotic pressure .

The pharmacokinetics of β-lactam antibiotics can vary widely, but generally, they are well absorbed orally and are widely distributed throughout the body. They are typically excreted unchanged in the urine .

The result of action is the death of bacterial cells, leading to the resolution of bacterial infections .

The action environment can significantly influence the efficacy of β-lactam antibiotics. Factors such as pH, presence of other substances, and temperature can affect the stability and activity of these drugs .

Eigenschaften

IUPAC Name |

1-[(4-ethoxyphenyl)methyl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-15-12-5-3-10(4-6-12)7-13-8-11(14)9-13/h3-6,11,14H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAWMVMRCWFURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CN2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

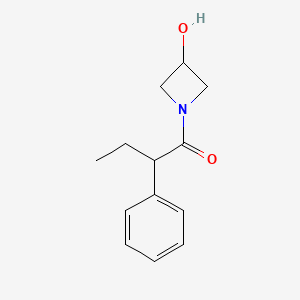

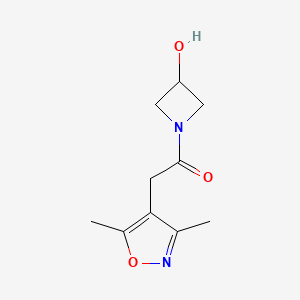

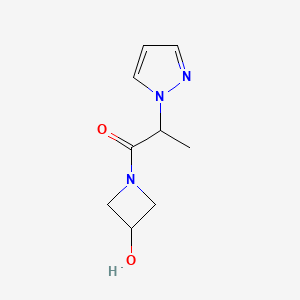

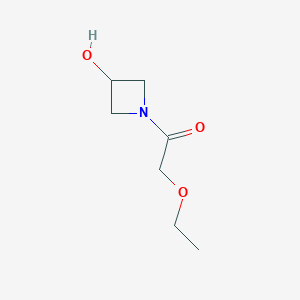

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,4-difluorophenyl)methyl]oxolan-3-amine](/img/structure/B1468811.png)

![N-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1468827.png)